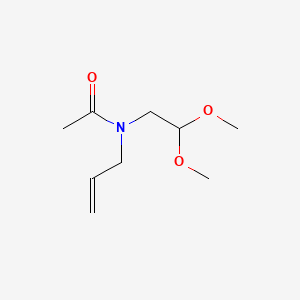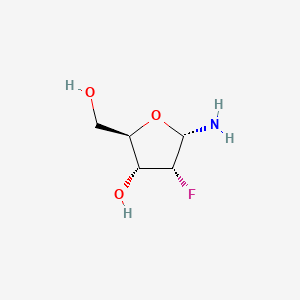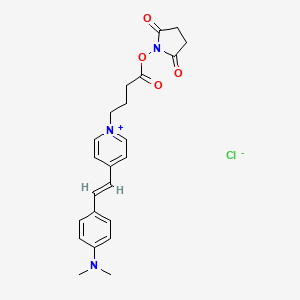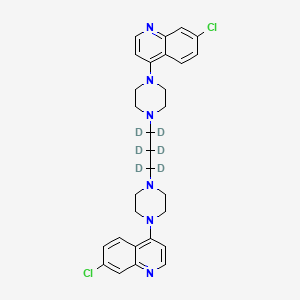
Piperaquine D6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperaquine D6 is a deuterium-labeled version of Piperaquine . Piperaquine is a bisquinoline antimalarial agent that was first synthesized in the 1960s and used throughout China . It has come back into use in combination with the artemisinin derivative Artenimol .
Synthesis Analysis
A green-chemical synthesis of piperaquine is described that proceeds in 92 – 93 % overall yield . The chemistry is robust and provides very pure piperaquine tetraphosphate salt (> 99.5 %) . The overall process utilizes modest amounts (about 8 kg/kg) of 2-propanol and ethyl acetate as the only organic materials not incorporated into the API; roughly 60 % of this waste can be recycled into the production process .Molecular Structure Analysis
The molecular formula of this compound is C29H32Cl2N6 . The exact mass is 540.2442109 g/mol and the molecular weight is 541.5 g/mol . The structure includes two chloroquinolin-4-yl groups attached to a piperazine group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 541.5 g/mol . It has a XLogP3-AA value of 5.6, indicating its lipophilicity . It has 6 hydrogen bond acceptors and no hydrogen bond donors . It has 6 rotatable bonds .Applications De Recherche Scientifique
Treatment Efficacy Against Malaria : Piperaquine has been found effective in treating both Plasmodium falciparum and Plasmodium vivax malaria. It offers a high cure rate and good tolerability, with studies showing over 95% effectiveness in certain regions (Davis et al., 2005).
Use in Intermittent Preventive Treatment (IPT) : DP is effective and well-tolerated as a preventive treatment against malaria. It is used in infants, children, adults, and pregnant women, showing a significant reduction in the incidence of malaria compared to placebo (Gutman et al., 2017).
Pharmacokinetic Profile : Piperaquine is a highly lipid-soluble drug with a large volume of distribution, long elimination half-life, and a clearance rate higher in children than adults. This profile contributes to its efficacy in treating malaria (Davis et al., 2005).
Resistance Considerations : The emergence of piperaquine-resistant strains of Plasmodium falciparum has been reported, which poses a challenge for the long-term efficacy of DP, especially in areas with a history of high antimalarial drug use (Inoue et al., 2018).
Safety and Tolerability : DP is generally considered safe with few adverse effects. Studies have not associated significant cardiotoxicity or other severe adverse effects with the regimen (Gutman et al., 2017).
Pharmacodynamics in Special Populations : Research indicates that young children might need an increased dose regimen due to lower piperaquine concentrations and total piperaquine exposures compared to older children (Tarning et al., 2012).
Stability Under Tropical Conditions : DP tablet halves remain stable under tropical conditions, which is crucial for dosage accuracy, especially in pediatric treatments (Hodel et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]piperazin-1-yl]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2/i1D2,10D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRHFBCYFMIWHC-QLFBILJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl)C([2H])([2H])N4CCN(CC4)C5=C6C=CC(=CC6=NC=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl2N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butyl-4-chloro-1-({2'-[2-(1-ethoxyethyl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylic acid](/img/structure/B586955.png)
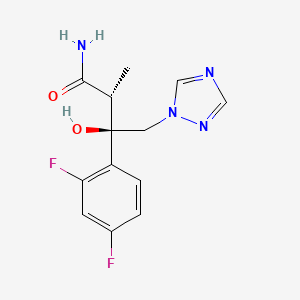


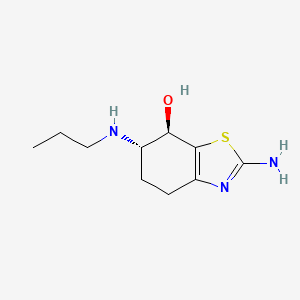



![3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B586969.png)
